KW-7158

Descripción general

Descripción

KW-7158 es un compuesto tricíclico con un mecanismo de acción no colinérgico. Se investiga principalmente para el tratamiento de la urgencia urinaria, la micción frecuente y la incontinencia urinaria asociada con la hiperactividad de la vejiga. Se cree que los efectos terapéuticos de this compound se deben a la activación de los canales de potasio tipo A, que regulan la excitabilidad de las neuronas aferentes y las propiedades de disparo en las neuronas del ganglio de la raíz dorsal .

Métodos De Preparación

La síntesis de KW-7158 implica varios pasos:

Alquilación: 3-aminotiofenol se alquila con 3-(bromometil)tiofeno-2-carboxilato de metilo para proporcionar tioéter.

Protección e Hidrólisis: El grupo amino del tioéter se protege como la acetamida correspondiente, y el grupo éster metílico se hidroliza en condiciones alcalinas para proporcionar el ácido carboxílico.

Activación y Ciclización: El ácido carboxílico se activa con anhídrido trifluoroacético, seguido de ciclización en presencia de éterato de trifluoruro de boro para dar una mezcla de tienobenzotiepinonas regioisoméricas.

Separación e Hidrólisis: El isómero deseado se separa mediante cromatografía en columna, y la hidrólisis ácida proporciona la amina.

Condensación y Oxidación: La amina se condensa con un cloruro de ácido preparado por cloración de ácido 3,3,3-trifluoro-2-hidroxi-2-metilpropanoico para dar la amida.

Análisis De Reacciones Químicas

KW-7158 experimenta varios tipos de reacciones químicas:

Oxidación: El grupo sulfuro en el compuesto se puede oxidar a sulfona usando ácido m-cloroperbenzoico.

Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente durante el proceso de síntesis donde se introducen o modifican varios grupos funcionales.

Aplicaciones Científicas De Investigación

Pharmacokinetics

A significant aspect of KW-7158's application is its pharmacokinetic profile. A study developed a high-performance liquid chromatography-tandem mass spectrometry method for quantifying this compound and its metabolites in rat plasma. The results indicated that the compound exhibits high recovery rates and is detectable as a primary constituent post-administration, with M1 identified as a major metabolite .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Mean Absolute Recovery | This compound: 99.9% |

| M1: 97.4% | |

| M2: 91.0% | |

| Concentration Ratio (M1/M2) | 10-20% |

Efficacy in Clinical Models

This compound has been evaluated in various preclinical models to assess its efficacy against OAB. In studies involving xylene-induced bladder irritation, this compound demonstrated significant improvements in bladder function by increasing the volume threshold for contractions and prolonging intercontraction intervals . These findings suggest that this compound effectively mitigates hyperactivity associated with bladder disorders.

Comparative Studies

Comparative studies have shown that this compound's effects are comparable to other established ENT1 inhibitors, indicating its potential as a viable alternative to traditional anti-cholinergic therapies, which often have undesirable side effects such as dry mouth and urinary retention .

Table 2: Comparison of this compound with Other ENT1 Inhibitors

| Compound | Mechanism | Efficacy in OAB Models | Side Effects |

|---|---|---|---|

| This compound | ENT1 Inhibition | High | Minimal |

| Nitrobenzylthioinosine | ENT1 Inhibition | Moderate | Moderate |

| Dipyridamole | ENT1 Inhibition | Moderate | High |

Mecanismo De Acción

Los efectos terapéuticos de KW-7158 en la vejiga hiperactiva pueden deberse a la activación de los canales de potasio tipo A, que regulan la excitabilidad de las neuronas aferentes y las propiedades de disparo en las neuronas del ganglio de la raíz dorsal. This compound actúa de manera única en los nervios sensoriales periféricos para controlar las actividades de la vejiga al acortar la duración del potencial de acción en las neuronas del ganglio de la raíz dorsal . Además, se ha encontrado que this compound bloquea el transportador de nucleósidos de equilibrio 1, lo que puede contribuir a su actividad antihiperactiva de la vejiga .

Comparación Con Compuestos Similares

KW-7158 es único en su mecanismo de acción en comparación con otros compuestos utilizados para el tratamiento de la hiperactividad de la vejiga. Los tratamientos tradicionales a menudo implican agentes anticolinérgicos, que se asocian con altas incidencias de reacciones adversas como la sed y el trastorno de la micción. This compound, por otro lado, activa los canales de potasio tipo A y bloquea el transportador de nucleósidos de equilibrio 1, ofreciendo un enfoque novedoso con potencialmente menos efectos secundarios .

Compuestos Similares

Oxibutinina: Un agente anticolinérgico utilizado para tratar la vejiga hiperactiva.

Tolterodina: Otro agente anticolinérgico con aplicaciones similares.

Solifenacina: Un antagonista selectivo del receptor muscarínico utilizado para el tratamiento de la vejiga hiperactiva.

This compound destaca por su mecanismo de acción no colinérgico y su capacidad para dirigirse a canales iónicos y transportadores específicos involucrados en la regulación de la vejiga .

Actividad Biológica

KW-7158 is a novel compound under investigation for its therapeutic potential in treating overactive bladder (OAB) and other urinary disorders. This article provides a detailed examination of its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

This compound is classified as a tricyclic compound that operates through a non-cholinergic mechanism. Its primary action involves the inhibition of the equilibrative nucleoside transporter-1 (ENT1), which plays a crucial role in adenosine transport across cell membranes. The binding of this compound to ENT1 leads to a decrease in adenosine influx, which is associated with the regulation of bladder activity and sensory nerve excitability.

Key Findings:

- Target Identification : The molecular target of this compound was identified through screening a dorsal root ganglion cell line expressing a membrane protein library. Only cells transfected with ENT1 displayed significant binding to this compound .

- Pharmacological Relevance : In vitro assays demonstrated that this compound effectively inhibits adenosine influx, corroborating its potential efficacy in reducing OAB symptoms .

Pharmacological Effects

The therapeutic effects of this compound are primarily attributed to its ability to activate A-type potassium (K) channels. This activation regulates the excitability and firing properties of afferent neurons in the dorsal root ganglia, contributing to the suppression of involuntary bladder contractions.

Summary of Pharmacological Effects:

| Effect | Description |

|---|---|

| Anti-OAB Activity | Suppresses sensory afferent nerve activity related to bladder overactivity |

| Mechanism | Inhibition of ENT1 leading to decreased adenosine influx |

| Channel Activation | Activates A-type K channels, modulating neuron excitability |

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety profile of this compound in clinical settings:

- Clinical Trials : Initial clinical trials indicated that this compound significantly reduced the frequency of urination and urgency in patients suffering from OAB compared to placebo controls. The compound was well-tolerated with minimal adverse effects reported .

- In Vivo Models : In rat models simulating spinal cord injury-related OAB, this compound demonstrated comparable effectiveness to existing ENT1 inhibitors like dipyridamole and draflazine. These studies reinforced the potential of this compound as a viable alternative treatment option for OAB .

- Comparative Studies : Comparative analyses with traditional anti-cholinergic agents revealed that this compound may offer similar therapeutic benefits with fewer side effects commonly associated with cholinergic medications, such as dry mouth and constipation .

Future Directions

The ongoing research into this compound aims to further elucidate its pharmacokinetics, long-term safety profile, and potential applications beyond OAB, including other urinary disorders. The increasing prevalence of urinary incontinence among aging populations underscores the need for effective treatments with minimized adverse effects.

Propiedades

Key on ui mechanism of action |

The therapeutic effects of KW-7158 in overactive bladder may be due to the activation of A-type K(+) channels which regulate afferent neuron excitability and firing properties in the dorsal root ganglion neurons. It is proposed that KW-7158 acts uniquely on the peripheral sensory nerves to control bladder activities by shortenining the action potential duration in DRG neurons. |

|---|---|

Número CAS |

214764-26-8 |

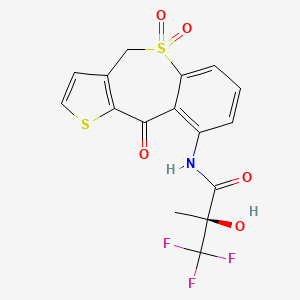

Fórmula molecular |

C16H12F3NO5S2 |

Peso molecular |

419.4 g/mol |

Nombre IUPAC |

(2S)-3,3,3-trifluoro-2-hydroxy-2-methyl-N-(5,5,10-trioxo-4H-thieno[3,2-c][1]benzothiepin-9-yl)propanamide |

InChI |

InChI=1S/C16H12F3NO5S2/c1-15(23,16(17,18)19)14(22)20-9-3-2-4-10-11(9)12(21)13-8(5-6-26-13)7-27(10,24)25/h2-6,23H,7H2,1H3,(H,20,22)/t15-/m0/s1 |

Clave InChI |

NAFSYPCVPLWHFY-HNNXBMFYSA-N |

SMILES |

CC(C(=O)NC1=C2C(=CC=C1)S(=O)(=O)CC3=C(C2=O)SC=C3)(C(F)(F)F)O |

SMILES isomérico |

C[C@](C(=O)NC1=C2C(=CC=C1)S(=O)(=O)CC3=C(C2=O)SC=C3)(C(F)(F)F)O |

SMILES canónico |

CC(C(=O)NC1=C2C(=CC=C1)S(=O)(=O)CC3=C(C2=O)SC=C3)(C(F)(F)F)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

KW 7158 KW-7158 N-(5,5-dioxo-10-oxo-4,10-dihydrothieno(3,2-c)(1)benzothiepin-9-yl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.